
4-(Benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that features a benzimidazole moiety fused with a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the preparation of a benzimidazole derivative, followed by its coupling with a quinoline precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzimidazole and quinoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various electrophiles or nucleophiles for substitution reactions. Typical conditions might involve refluxing in organic solvents or using catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzimidazole or quinoline rings .
Aplicaciones Científicas De Investigación
4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazole and quinoline derivatives, such as:
- 2-Phenylbenzimidazole
- 4-Aminoquinoline
- 2-Methylbenzimidazole
Uniqueness
What sets 4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one apart is its unique combination of the benzimidazole and quinoline moieties, which may confer distinct pharmacological properties. This dual structure allows for diverse interactions with biological targets, potentially leading to a broader spectrum of activity .
Propiedades
Fórmula molecular |
C17H12N4O3 |
|---|---|
Peso molecular |
320.30 g/mol |
Nombre IUPAC |
4-(benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C17H12N4O3/c1-19-13-8-4-2-6-11(13)15(16(17(19)22)21(23)24)20-10-18-12-7-3-5-9-14(12)20/h2-10H,1H3 |
Clave InChI |
SLLKJHBUGBFIIC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3C=NC4=CC=CC=C43 |
Solubilidad |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



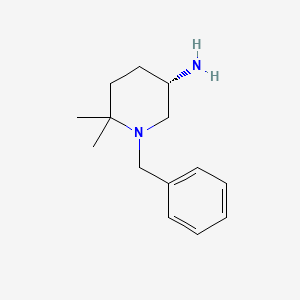
![3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)
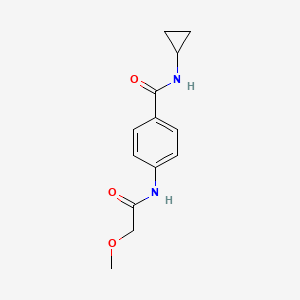

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14898272.png)
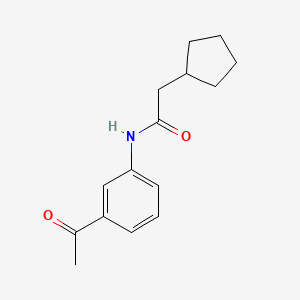


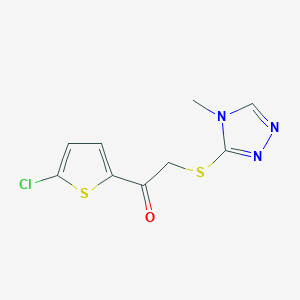
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B14898300.png)
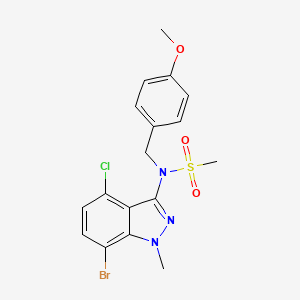
![2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14898309.png)
![6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14898323.png)
